(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride
Overview
Description
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as DPMC, is a chemical compound that is used in scientific research for its unique properties and potential applications. DPMC is a white crystalline powder that is soluble in water and other solvents. This compound has gained significant attention due to its potential use in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride is not fully understood, but it is believed to act on various receptors and channels in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain perception and modulation. This compound also appears to modulate the activity of certain ion channels, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anticonvulsant effects. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its unique properties and potential applications. It has been shown to have a wide range of biological effects, making it a versatile compound for research purposes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research involving (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride. One area of interest is the development of new drugs and treatments for pain and inflammation-related disorders. This compound may also have potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Scientific Research Applications
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been extensively studied for its potential use in the development of new drugs and treatments for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and inflammation-related disorders. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-piperidin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-5-6-12(13(8-11)18-2)14(16)10-4-3-7-15-9-10/h5-6,8,10,15H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKQWNQGRTRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCNC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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